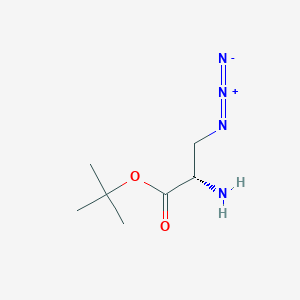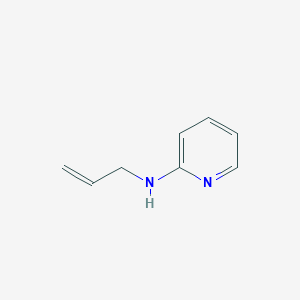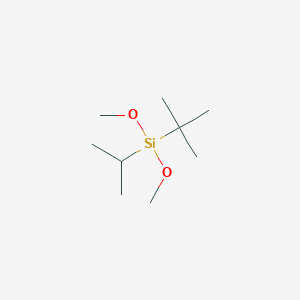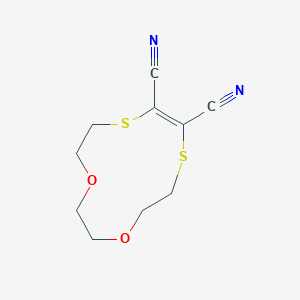
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene (DDTC) is a cyclic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. DDTC is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is not fully understood, but it is believed to act as a chelating agent for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and iron.
Biochemical and Physiological Effects
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential to protect against neurodegenerative diseases and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene in lab experiments is its high stability and low toxicity. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene, including investigating its potential applications in the treatment of cancer and other diseases, exploring its mechanism of action in more detail, and developing new methods for synthesizing and working with 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene. Additionally, there is potential for 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene to be used in the development of new materials and technologies, such as sensors and catalysts.
Méthodes De Synthèse
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene can be synthesized using a variety of methods, including the reaction of 1,2-dithiolane-3-one-1,1-dioxide with acetonitrile and cyanogen chloride. This method yields a high purity product and has been used in many studies investigating the properties of 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene.
Applications De Recherche Scientifique
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has been used in a variety of scientific research applications, including as a ligand in coordination chemistry, a reagent in organic synthesis, and a fluorescent probe for metal ions. 8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene has also been investigated for its potential applications in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
107089-68-9 |
|---|---|
Nom du produit |
8,9-Dicyano-1,4-dioxa-7,10-dithiacyclododec-8-ene |
Formule moléculaire |
C10H12N2O2S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(8Z)-1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2/b10-9- |
Clé InChI |
ODJAJVAAPDLRIQ-KTKRTIGZSA-N |
SMILES isomérique |
C1COCCS/C(=C(\SCCO1)/C#N)/C#N |
SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
SMILES canonique |
C1COCCSC(=C(SCCO1)C#N)C#N |
Pictogrammes |
Irritant |
Synonymes |
8 9-DICYANO-1 4-DIOXA-7 10-DITHIACYCLO-& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




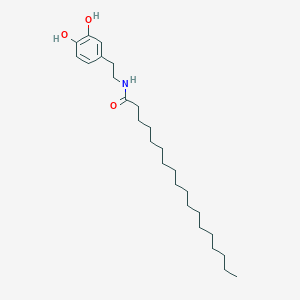



![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)
